molecular formula C14H12ClNO3S B1350616 Methyl 3-([3-(Chloromethyl)Benzoyl]Amino)Thiophene-2-Carboxylate CAS No. 306935-11-5

Methyl 3-([3-(Chloromethyl)Benzoyl]Amino)Thiophene-2-Carboxylate

Cat. No.: B1350616
CAS No.: 306935-11-5
M. Wt: 309.8 g/mol
InChI Key: PTDJCZIESZVKBW-UHFFFAOYSA-N
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Description

Methyl 3-([3-(Chloromethyl)Benzoyl]Amino)Thiophene-2-Carboxylate is a complex organic compound that features a thiophene ring, a benzoyl group, and a chloromethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-([3-(Chloromethyl)Benzoyl]Amino)Thiophene-2-Carboxylate typically involves multiple steps:

    Preparation of Methyl 3-(Chloromethyl)Benzoate: This intermediate is synthesized by reacting benzoic acid with anhydrous thionyl chloride to form benzoic acid chloride, which then reacts with methanol to produce methyl benzoate.

    Formation of the Thiophene Derivative:

    Coupling Reaction: The final step involves coupling the Methyl 3-(Chloromethyl)Benzoate with the thiophene derivative under suitable conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Mechanism of Action

The mechanism of action of Methyl 3-([3-(Chloromethyl)Benzoyl]Amino)Thiophene-2-Carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-([3-(Chloromethyl)Benzoyl]Amino)Thiophene-2-Carboxylate is unique due to its combination of a thiophene ring with a benzoyl group and a chloromethyl substituent.

Properties

IUPAC Name

methyl 3-[[3-(chloromethyl)benzoyl]amino]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3S/c1-19-14(18)12-11(5-6-20-12)16-13(17)10-4-2-3-9(7-10)8-15/h2-7H,8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDJCZIESZVKBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2=CC=CC(=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380607
Record name Methyl 3-[3-(chloromethyl)benzamido]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306935-11-5
Record name Methyl 3-[3-(chloromethyl)benzamido]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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